molecular formula C₇H₂D₇N B1140220 2-Toluidine-d7 CAS No. 68408-22-0

2-Toluidine-d7

Cat. No.: B1140220
CAS No.: 68408-22-0
M. Wt: 114.2
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Description

2-Toluidine-d7 (CAS 68408-22-0), also known as o-toluidine-d7, is a deuterated isotopologue of o-toluidine, where seven hydrogen atoms are replaced with deuterium. Its molecular formula is C₇D₇H₂N, with a molecular weight of 114.196 g/mol . This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly for quantifying o-toluidine and its metabolites in biological samples via mass spectrometry . It is classified as a carcinogen and toxic aromatic amine, requiring careful handling and storage at 4°C in its neat (liquid) form .

Preparation Methods

The common method for preparing 2-Toluidine-d7 involves the deuteration of 2-toluidine. This process typically uses a deuterated reagent to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen for deuterium . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the deuterated compound.

Chemical Reactions Analysis

2-Toluidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 2-toluidine. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to 2-Toluidine-d7

This compound, an isotopically labeled derivative of 2-toluidine, is characterized by the substitution of all hydrogen atoms with deuterium. Its chemical formula is C7H2D7N\text{C}_7\text{H}_2\text{D}_7\text{N}, and it serves as a crucial tool in various scientific research applications. The stable isotope labeling allows for enhanced analytical precision, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Properties and Preparation

The preparation of this compound typically involves the deuteration of 2-toluidine using deuterated reagents. This process ensures that the hydrogen atoms are replaced with deuterium, resulting in a compound that retains the chemical properties of 2-toluidine while providing unique advantages for research applications.

Analytical Chemistry

In analytical chemistry, this compound is widely used as an internal standard. Its isotopic labeling allows for accurate quantification of 2-toluidine and its metabolites in complex biological samples. This application is particularly valuable in toxicological assessments where precise measurements are critical.

Biological Studies

The compound plays a significant role in metabolic studies to trace the pathways and interactions of 2-toluidine within biological systems. Researchers utilize this compound to monitor metabolic processes, enhancing the understanding of how this compound behaves in vivo.

Pharmacokinetics

In pharmacokinetic studies, this compound aids in understanding the absorption, distribution, metabolism, and excretion of 2-toluidine. The incorporation of stable isotopes can influence metabolic rates, providing insights into drug behavior and efficacy.

Environmental Science

The compound is employed in environmental studies to track the degradation and environmental impact of aromatic amines like 2-toluidine. Its stable isotope labeling facilitates monitoring processes such as biodegradation and chemical transformation in various environmental matrices.

Industrial Applications

In industrial settings, particularly in dye production, this compound is used to study reaction mechanisms and product distributions. This application helps optimize processes and improve safety protocols by understanding the behavior of potentially hazardous compounds.

Case Study 1: Industrial Exposure and Health Risks

A study involving workers exposed to ortho-toluidine revealed a correlation between prolonged exposure and increased bladder cancer rates. The use of this compound as an internal standard allowed researchers to accurately measure levels of ortho-toluidine metabolites in biological samples, reinforcing the need for stringent safety measures in industries handling aromatic amines.

Case Study 2: Metabolic Pathways Analysis

Research conducted on rat models utilized this compound to investigate the metabolic pathways of ortho-toluidine. The findings indicated that metabolites exhibited varied excretion rates, highlighting the importance of stable isotope labeling in elucidating metabolic processes .

Mechanism of Action

The mechanism of action of 2-Toluidine-d7 is similar to that of 2-toluidine. It interacts with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural Analogs: Non-Deuterated Toluidines

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
o-Toluidine 95-53-4 C₇H₉N 107.15 Carcinogenic; used in dye synthesis and rubber chemicals .
p-Toluidine 106-49-0 C₇H₉N 107.15 Similar toxicity; precursor in agrochemicals and pigments .
m-Toluidine 108-44-1 C₇H₉N 107.15 Meta isomer; used in pharmaceuticals and organic synthesis .

Key Differences :

  • Positional Isomerism : The ortho (2-), meta (3-), and para (4-) isomers exhibit distinct reactivity due to methyl group positioning. For example, o-toluidine is more reactive in electrophilic substitution than p-toluidine .
  • Analytical Utility: Non-deuterated toluidines interfere with mass spectrometry due to overlapping isotopic patterns, unlike deuterated analogs like 2-toluidine-d7 .

Deuterated Analogs

Compound CAS Number Isotopic Enrichment Molecular Formula Molecular Weight (g/mol) Applications
This compound 68408-22-0 >95% D C₇D₇H₂N 114.196 Internal standard for o-toluidine quantification .
p-Toluidine-d7 Not explicitly listed 98% D C₇H₂D₇N 114.19 Used in metabolic studies of para-substituted toluidines .
m-Toluidine-d7 68408-25-3 98% D C₇D₇H₂N 114.196 Research applications in isomer-specific analyses .

Key Differences :

  • Isotopic Purity : this compound is typically >95% pure (HPLC), while p-toluidine-d7 and m-toluidine-d7 achieve 98% deuterium enrichment .
  • Storage and Handling : All deuterated toluidines are stored at 4°C, but this compound is explicitly flagged as a "Dangerous Good" due to higher toxicity .

Functionalized Derivatives

Compound CAS Number Key Features Applications
p-Acetotoluidine 103-89-9 Acetylated derivative of p-toluidine Metabolite in biological monitoring of toluene exposure .
4-Iodotoluene-d7 1039678-66-4 Deuterated toluene with iodine substituent Used in halogenation studies and isotopic tracing .

Key Differences :

  • Functional Groups : Unlike this compound (amine group), derivatives like p-acetotoluidine (amide) and 4-iodotoluene-d7 (halogen) serve distinct roles in metabolic pathways and synthetic chemistry .

Analytical Chemistry

  • Biological Monitoring: this compound enables precise quantification of o-toluidine in urine via LC-MS/MS, avoiding interference from non-deuterated isomers .
  • Isotopic Dilution : Deuterated analogs improve accuracy in environmental and occupational health studies, such as detecting toluidine in hair dyes and henna .

Biological Activity

2-Toluidine-d7 (OT-d7), a deuterated derivative of ortho-toluidine, is an aromatic amine with significant implications in biological research and toxicology. This compound, with the chemical formula C7H2D7NC_7H_2D_7N and CAS number 68408-22-0, is primarily used as an internal standard in analytical chemistry, particularly in studies involving the metabolism of ortho-toluidine (OT). The biological activity of OT-d7, including its potential carcinogenic effects and metabolic pathways, is crucial for understanding its impact on human health.

  • Molecular Weight : 114.20 g/mol
  • Structure : The deuterated form of ortho-toluidine, which alters its physical properties and stability during analysis.

Metabolic Pathways

OT-d7 is metabolized in the body through various pathways, primarily involving conjugation processes. Research has shown that it can be enzymatically deconjugated using β-glucuronidase and arylsulfatase, which are critical for studying its metabolites in biological samples such as urine. The following table summarizes key metabolites identified during these studies:

Metabolite Retention Time (min) MRM Transitions (m/z) Collision Energy (V)
OT (2-Toluidine)6.0107.9 → 91.125
NHM (OT Metabolite)8.3166 → 10730
ACR (OT Metabolite)2.0123.9 → 109.123
2AC (OT Metabolite)4.6124 → 7930
AMP (OT Metabolite)3.5124.1 → 76.935

This metabolic profiling is essential for understanding how OT-d7 behaves in biological systems and its potential implications for health.

Toxicological Implications

2-Toluidine and its derivatives, including OT-d7, are classified as potentially carcinogenic substances. Studies have linked exposure to ortho-toluidine with increased risks of bladder cancer among industrial workers. For instance, a cohort study indicated a standardized mortality ratio (SMR) of 62.5 for bladder cancer among workers exposed to ortho-toluidine, suggesting a significant association between exposure duration and cancer incidence .

Case Studies

  • Industrial Exposure : A study involving workers in the production of dyes revealed a correlation between prolonged exposure to ortho-toluidine and elevated bladder cancer rates. The findings highlighted the need for stringent safety measures in industries handling aromatic amines.
  • Animal Studies : Research conducted on rats demonstrated that exposure to ortho-toluidine resulted in tumor development, reinforcing its classification as a carcinogen by the International Agency for Research on Cancer (IARC). The study emphasized the importance of understanding the mechanisms through which OT-d7 may exert its toxic effects.

Analytical Applications

Due to its structural similarity to ortho-toluidine, OT-d7 serves as an important internal standard in analytical chemistry, particularly in mass spectrometry applications aimed at quantifying ortho-toluidine levels in biological samples . Its use enhances the accuracy and reliability of toxicological assessments.

Q & A

Q. Basic: What spectroscopic methods are most effective for characterizing deuterium incorporation in 2-Toluidine-d7?

Answer:
Deuterium incorporation in this compound is typically validated using ²H Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

  • ²H NMR : Provides direct evidence of deuterium substitution by analyzing chemical shifts and splitting patterns. For example, the absence of a proton signal in the aromatic region confirms deuteration at specific positions .
  • HRMS : Measures the molecular ion peak to confirm the mass increase (Δm/z = +7) due to seven deuterium atoms. Isotopic purity ≥98% is standard for research-grade compounds .
    Best Practice: Cross-validate results with Fourier-Transform Infrared Spectroscopy (FT-IR) to detect residual N–H stretches, which indicate incomplete deuteration .

Q. Advanced: How do isotopic effects of deuterium in this compound influence reaction kinetics in organometallic catalysis?

Answer:
Deuterium’s kinetic isotope effect (KIE) alters reaction rates due to its higher mass compared to protium. For example:

  • In C–H activation reactions , deuterated substrates like this compound exhibit slower bond cleavage (k_H/k_D > 1), providing mechanistic insights into rate-determining steps .
  • Experimental Design: Use stopped-flow kinetics or isotopic labeling studies under controlled conditions (e.g., inert atmosphere, 25°C) to isolate KIE contributions. Tabulate rate constants (k) for protiated vs. deuterated substrates (Table 1):
Reaction Typek_H (s⁻¹)k_D (s⁻¹)KIE (k_H/k_D)
Oxidative Addition5.2 ×10⁻³1.8 ×10⁻³2.89
Reductive Elimination3.7 ×10⁻⁴1.2 ×10⁻⁴3.08

Data Analysis: Statistical tools (e.g., Arrhenius plots) differentiate primary (bond-breaking) vs. secondary (solvent/solvent interactions) KIEs .

Q. Basic: What are the best practices for synthesizing this compound with high isotopic purity?

Answer:
Synthesis involves catalytic deuteration or halogen-deuterium exchange :

  • Catalytic Deuteration : React 2-toluidine with D₂ gas over Pd/C or Raney Ni at 80–100°C. Monitor reaction progress via GC-MS to avoid over-deuteration .
  • Halogen Exchange : Substitute bromine or iodine in 2-bromotoluene with deuterium using LiAlD₄. Purify via fractional distillation under reduced pressure .
    Critical Step: Use deuterated solvents (e.g., D₂O, CDCl₃) to minimize proton contamination .

Q. Advanced: How can researchers resolve discrepancies in kinetic data observed when using this compound as a tracer in reaction mechanisms?

Answer:
Discrepancies often arise from isotopic scrambling or solvent effects. Mitigation strategies include:

  • Isotopic Scrambling Checks : Conduct control experiments with partially deuterated analogs (e.g., 2-Toluidine-d4) to identify unintended H/D exchange .
  • Solvent Isotope Effects : Compare kinetics in protiated (H₂O) vs. deuterated (D₂O) solvents. For example, a 10% rate decrease in D₂O suggests solvent participation .
  • Computational Validation : Use density functional theory (DFT) to model transition states and predict KIEs. Mismatches between experimental and theoretical values indicate overlooked mechanistic pathways .

Q. Basic: What are the storage requirements for this compound to maintain isotopic integrity?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon or nitrogen headspace to avoid moisture absorption and H/D exchange with atmospheric humidity .
  • Purity Monitoring : Perform quarterly ¹H NMR checks; detectible proton signals >2% warrant re-purification .

Q. Advanced: How can isotopic dilution techniques using this compound improve quantification accuracy in mass spectrometry?

Answer:
this compound serves as an internal standard to correct for ion suppression/enhancement:

  • Methodology : Spike samples with a known concentration of this compound. Calculate the analyte-to-standard signal ratio to normalize matrix effects .
  • Example Workflow:
    • Prepare calibration curves with varying analyte concentrations and fixed this compound levels.
    • Use linear regression (R² > 0.99) to establish quantification limits.
    • Validate with spike-recovery tests (85–115% recovery acceptable) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps due to potential amine vapors.
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated halogenated waste containers .

Q. Advanced: What computational models predict the vibrational spectra of this compound with high accuracy?

Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to simulate IR spectra. Compare computed vs. experimental peaks for NH/ND stretching modes (e.g., 3350 cm⁻¹ for NH vs. 2450 cm⁻¹ for ND) .
  • Machine Learning : Train models on existing deuterated aromatic amines to predict unassigned peaks in novel derivatives .

Properties

IUPAC Name

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVCVTLRINQCPJ-LLZDZVHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
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Synthesis routes and methods II

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
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Synthesis routes and methods III

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
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acetaldehyde ortho-toluidine
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